15,16-Di-O-acetyldarutoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

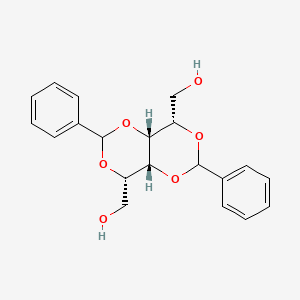

15,16-Di-O-acetyldarutoside is a useful research compound. Its molecular formula is C30H48O10. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

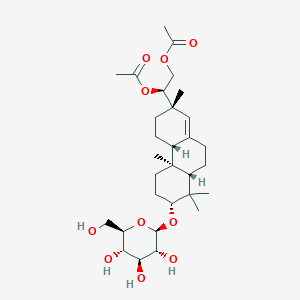

Isolation and Characterization : "15,16-Di-O-acetyldarutoside" was isolated from the ethanol extract of Siegesbeckia orientalis, a plant known for its medicinal properties. This compound, along with other similar compounds, was elucidated through spectroscopic studies (Wang, Cheng, Li, Shi, & Liu, 2009).

Biological Activities : In a study focused on tanshinone derivatives from the roots of Salvia miltiorrhiza bunge, this compound showed potential anti-inflammatory properties. It was found to inhibit the production of prostaglandin and nitric oxide in lipopolysaccharide-treated cells, indicating its significance in inflammation-related research (Jeon, Son, Kim, Choi, & Kim, 2008).

Chemical Synthesis and Derivatives : Research into the synthesis of various compounds often includes derivatives of this compound. For instance, studies on the synthesis of certain pyrazolo[3,4-d]pyrimidine ribonucleosides involve compounds structurally related to this compound, indicating its relevance in synthetic chemistry (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Wirkmechanismus

Target of Action

15,16-Di-O-acetyldarutoside, also known as compound 5, is an ent-pimarane diterpenoid compound

Mode of Action

As an ent-pimarane diterpenoid, it may interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its classification as an ent-pimarane diterpenoid, it may influence a variety of biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Biochemische Analyse

Biochemical Properties

15,16-Di-O-acetyldarutoside plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory properties. It interacts with several key biomolecules, including enzymes and proteins. Notably, it has been shown to interact with tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptor 4 (TLR4), signal transducer and activator of transcription 3 (STAT3), and peroxisome proliferator-activated receptor gamma (PPARG) . These interactions are crucial for its anti-inflammatory effects, as they modulate various signaling pathways involved in inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6), while up-regulating anti-inflammatory markers like PPARG . This modulation of gene expression and signaling pathways helps in reducing inflammation and promoting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It acts as an inhibitor of pro-inflammatory pathways by binding to and inhibiting the activity of TNF-α, VEGFA, TLR4, and STAT3 . Additionally, it activates PPARG, which plays a crucial role in regulating inflammation and metabolic processes. These interactions result in the suppression of inflammatory responses and the promotion of anti-inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C for up to two years . Long-term studies have shown that it maintains its anti-inflammatory properties over extended periods, with no significant degradation observed

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively reduces inflammation without causing adverse effects . At higher dosages, there may be potential toxic effects, although these have not been extensively documented. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate these pathways, such as TLR4 and STAT3 . These interactions influence metabolic flux and metabolite levels, contributing to its overall anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its therapeutic effects. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to modulate inflammatory pathways effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with its target biomolecules and exert its anti-inflammatory effects efficiently.

Eigenschaften

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-acetyloxyethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19-,20-,21-,22-,23+,24-,25+,26-,27+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUKTCMUIGJEG-PECRXMDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 15,16-Di-O-acetyldarutoside in the context of atopic dermatitis?

A1: this compound is identified as one of the vital active components found in Herba Siegesbeckiae (HS) that exhibits potential therapeutic effects against atopic dermatitis (AD). [] While its specific mechanism of action requires further investigation, research suggests that HS, and potentially its constituent this compound, might exert anti-AD effects by modulating the expression of specific proteins involved in inflammatory responses and skin barrier function. This modulation includes the up-regulation of peroxisome proliferator-activated receptor gamma (PPARG) and the down-regulation of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptors (TLR2 and TLR4), signal transducer and activator of transcription proteins (STAT1 and STAT3), matrix metallopeptidase 9 (MMP9), interleukin 6 (IL-6), and transient receptor potential vanilloid 1 (TRPV1). []

Q2: Has the structure of this compound been confirmed, and from what source was it isolated?

A2: Yes, the structure of this compound, alongside other ent-pimarane diterpenoids, has been elucidated through spectroscopic studies. [] It was first isolated from the ethanol extract of Siegesbeckia orientalis, a plant known for its medicinal properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2,2,2-trideuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1150659.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/no-structure.png)

![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B1150676.png)